![molecular formula C11H7FN2S B12873441 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a fluorine atom and a pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both fluorine and nitrogen-containing heterocycles in its structure can impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid or ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as signal transduction and apoptosis.
類似化合物との比較
Similar Compounds
2-(1H-pyrrol-1-yl)benzo[d]thiazole: Lacks the fluorine atom, which may result in different biological activity.
6-chloro-2-(1H-pyrrol-1-yl)benzo[d]thiazole: Chlorine substitution instead of fluorine, potentially altering its reactivity and interactions.
6-fluoro-2-(1H-imidazol-1-yl)benzo[d]thiazole: Imidazole ring instead of pyrrole, which may affect its binding affinity and specificity.
Uniqueness
The presence of the fluorine atom in 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development and material science applications.
特性
分子式 |
C11H7FN2S |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
6-fluoro-2-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7FN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h1-7H |
InChIキー |
GVEFSJXMQLKDMM-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)

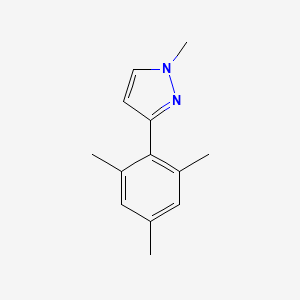

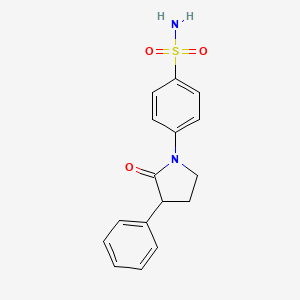
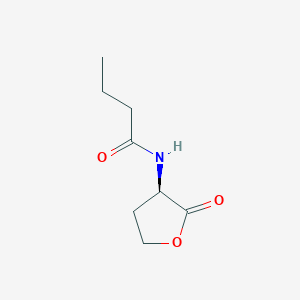
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
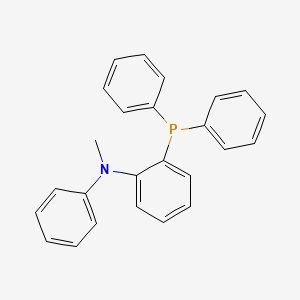

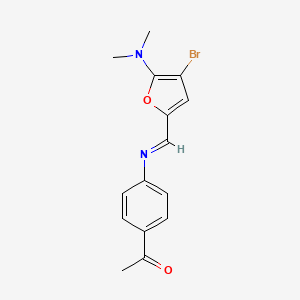
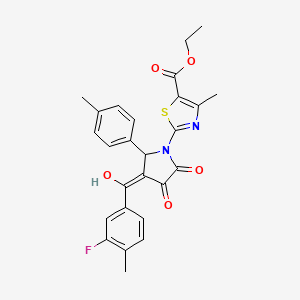
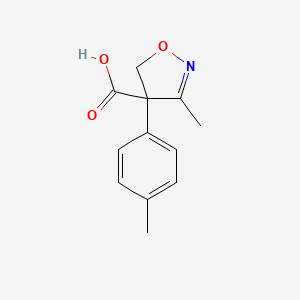
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)

